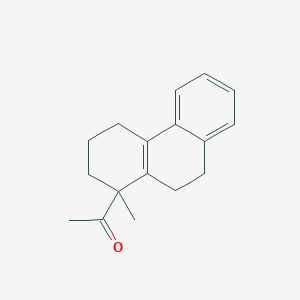
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is an organic compound that belongs to the class of benzoxathioles This compound features a benzaldehyde moiety attached to a benzoxathiole ring system Benzoxathioles are heterocyclic compounds containing both sulfur and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde typically involves the reaction of 2-mercaptobenzoxazole with benzaldehyde under specific conditions. One common method includes:
Reactants: 2-mercaptobenzoxazole and benzaldehyde.
Solvent: Dimethyl sulfoxide (DMSO).
Catalyst: Anhydrous potassium carbonate (K2CO3).
Reaction Conditions: The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzoxathiole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: 4-(2H-1,3-Benzoxathiol-2-yl)benzoic acid.
Reduction: 4-(2H-1,3-Benzoxathiol-2-yl)benzyl alcohol.
Substitution: Various substituted benzoxathioles depending on the electrophile used.
Scientific Research Applications
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A related compound with a sulfur atom in the ring structure.
Benzoxazole: Similar structure but with an oxygen atom instead of sulfur.
Benzimidazole: Contains nitrogen in the ring structure and is known for its biological activities.
Uniqueness
4-(2H-1,3-Benzoxathiol-2-yl)benzaldehyde is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
58948-50-8 |
|---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
4-(1,3-benzoxathiol-2-yl)benzaldehyde |
InChI |
InChI=1S/C14H10O2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-9,14H |
InChI Key |
GVVQTBRPHRLFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC(S2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)


![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
